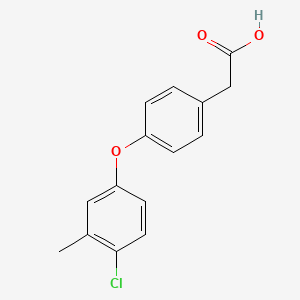

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid

CAS No.:

Cat. No.: VC16178037

Molecular Formula: C15H13ClO3

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClO3 |

|---|---|

| Molecular Weight | 276.71 g/mol |

| IUPAC Name | 2-[4-(4-chloro-3-methylphenoxy)phenyl]acetic acid |

| Standard InChI | InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-12-4-2-11(3-5-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |

| Standard InChI Key | GFDHBLNNQHZJPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=C(C=C2)CC(=O)O)Cl |

Introduction

Structural Elucidation and Molecular Features

The compound features a central biphenyl ether structure, where one phenyl ring is substituted with chlorine and methyl groups at the 4- and 3-positions, respectively. The second phenyl ring is bonded to an acetic acid group via a methylene bridge. Key structural attributes include:

-

Molecular Formula: C₁₅H₁₃ClO₃

-

Molecular Weight: 276.716 g/mol

-

SMILES Notation: O=C(O)CC1=CC=C(C=C1)OC2=CC(C)=C(Cl)C=C2

The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring creates a unique electronic environment, influencing reactivity and intermolecular interactions.

Synthetic Pathways

Williamson Ether Synthesis

A common route involves the reaction of 4-chloro-3-methylphenol with 4-bromophenylacetic acid under alkaline conditions. The reaction proceeds via nucleophilic substitution, forming the ether linkage:

Key Parameters:

Friedel-Crafts Acylation

An alternative method employs Friedel-Crafts acylation of 4-chloro-3-methylphenoxybenzene with chloroacetyl chloride in the presence of AlCl₃:

Optimization:

-

Solvent: Dichloromethane

-

Catalyst Loading: 1.2 equivalents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (100 MHz, DMSO-d₆):

Infrared Spectroscopy (IR)

-

Peaks (cm⁻¹):

Mass Spectrometry

Physicochemical Properties

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume